molecular formula C11H14BrNO B6198241 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 2680529-04-6

5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6198241
CAS No.: 2680529-04-6
M. Wt: 256.14 g/mol
InChI Key: JHXDTWLJXVKHAI-UHFFFAOYSA-N
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Description

5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 2nd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 5th position.

    5-bromo-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 6th position.

    5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 2nd position.

Uniqueness

The presence of the bromine atom, methoxy group, and methyl group in 5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2680529-04-6

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H14BrNO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h5-7,13H,3-4H2,1-2H3

InChI Key

JHXDTWLJXVKHAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2Br)OC

Purity

95

Origin of Product

United States

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